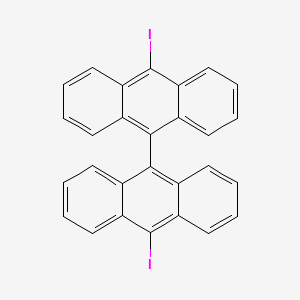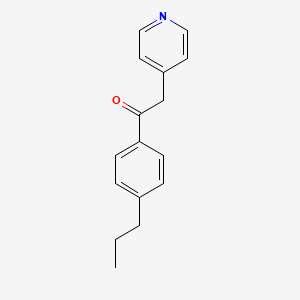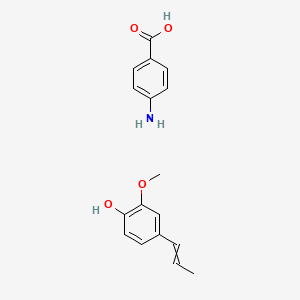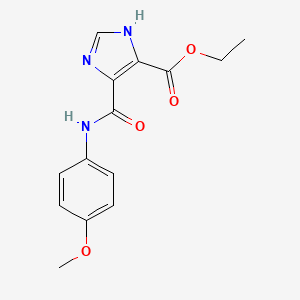
9,9'-Bianthracene, 10,10'-diiodo-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9,9’-Bianthracene, 10,10’-diiodo-: is an organic compound that belongs to the family of anthracene derivatives. Anthracene derivatives are known for their interesting photophysical, photochemical, and biological properties. This compound is characterized by the presence of two iodine atoms attached to the 10th position of each anthracene unit, making it a diiodo derivative of 9,9’-bianthracene.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 9,9’-Bianthracene, 10,10’-diiodo- typically involves the halogenation of 9,9’-bianthracene. One common method is the reaction of 9,9’-bianthracene with iodine in the presence of an oxidizing agent such as nitric acid or iodine monochloride. The reaction is usually carried out under reflux conditions to ensure complete halogenation.
Industrial Production Methods: While specific industrial production methods for 9,9’-Bianthracene, 10,10’-diiodo- are not well-documented, the general approach involves large-scale halogenation reactions similar to those used in laboratory synthesis. The process may involve continuous flow reactors to ensure efficient mixing and reaction completion.
Análisis De Reacciones Químicas
Types of Reactions:
Substitution Reactions: 9,9’-Bianthracene, 10,10’-diiodo- can undergo substitution reactions where the iodine atoms are replaced by other functional groups. Common reagents for these reactions include organometallic compounds such as Grignard reagents or organolithium reagents.
Oxidation Reactions: The compound can be oxidized to form quinone derivatives. Oxidizing agents such as potassium permanganate or chromium trioxide are typically used.
Reduction Reactions: Reduction of the compound can lead to the formation of hydroanthracene derivatives. Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Common Reagents and Conditions:
Substitution: Grignard reagents, organolithium reagents, palladium catalysts.
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Major Products:
Substitution: Various substituted anthracene derivatives.
Oxidation: Quinone derivatives.
Reduction: Hydroanthracene derivatives.
Aplicaciones Científicas De Investigación
Chemistry: 9,9’-Bianthracene, 10,10’-diiodo- is used as a precursor for the synthesis of graphene nanoribbons (GNRs). The compound undergoes polymerization on metal surfaces to form GNRs, which are important for electronic applications due to their unique electronic properties .
Biology and Medicine:
Industry: In the industrial sector, the compound is used in the production of organic semiconductors and light-emitting diodes (LEDs). Its ability to form well-ordered monolayers on metal surfaces makes it valuable for the fabrication of electronic devices .
Mecanismo De Acción
The mechanism of action of 9,9’-Bianthracene, 10,10’-diiodo- primarily involves its ability to undergo polymerization and form extended conjugated systems. The iodine atoms facilitate the formation of carbon-carbon bonds through halogen-metal exchange reactions, leading to the formation of graphene nanoribbons. These nanoribbons exhibit unique electronic properties due to their controlled width and edge structure .
Comparación Con Compuestos Similares
10,10’-Dibromo-9,9’-bianthracene: Similar to the diiodo derivative, this compound is used in the synthesis of graphene nanoribbons but with bromine atoms instead of iodine.
9,10-Dibromoanthracene: Another anthracene derivative used in the synthesis of organic semiconductors and LEDs.
Uniqueness: 9,9’-Bianthracene, 10,10’-diiodo- is unique due to the presence of iodine atoms, which are larger and more polarizable than bromine atoms. This results in different reactivity and electronic properties, making it suitable for specific applications where iodine’s properties are advantageous .
Propiedades
Número CAS |
231606-51-2 |
|---|---|
Fórmula molecular |
C28H16I2 |
Peso molecular |
606.2 g/mol |
Nombre IUPAC |
9-iodo-10-(10-iodoanthracen-9-yl)anthracene |
InChI |
InChI=1S/C28H16I2/c29-27-21-13-5-1-9-17(21)25(18-10-2-6-14-22(18)27)26-19-11-3-7-15-23(19)28(30)24-16-8-4-12-20(24)26/h1-16H |
Clave InChI |
SBFDUQJRFRNDLW-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C(=C3C=CC=CC3=C2I)C4=C5C=CC=CC5=C(C6=CC=CC=C64)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Bis(4-{[tri(propan-2-yl)silyl]ethynyl}phenyl)ethane-1,2-dione](/img/structure/B14244448.png)



![1,10-Phenanthrolinium, 1-[2-(4-nitrophenyl)-2-oxoethyl]-, bromide](/img/structure/B14244469.png)
![(E)-1-[(4S)-2,2-Dimethyl-1,3-dioxolan-4-yl]-N-(prop-2-yn-1-yl)methanimine](/img/structure/B14244475.png)
![2H-1-Benzopyran-2-one, 4-[3-(4-methoxyphenyl)-1,4,2-dioxazol-5-yl]-](/img/structure/B14244480.png)
![9,10-Bis[(2-ethylhexyl)oxy]anthracene](/img/structure/B14244490.png)

![4-{4-[2,2,2-Trichloro-1-(4-chlorophenyl)ethyl]phenyl}butanoic acid](/img/structure/B14244503.png)

![N-[5-(2-Fluoro-4-pyridyl)-4-(3-methylphenyl)-1,3-thiazol-2-YL]nicotinamide](/img/structure/B14244512.png)
